2-(5-Methylpyridin-2-yl)morpholine

Chiral building block Stereochemistry CNS drug discovery

Medicinal chemistry programs require precise scaffold control; regioisomeric or des-methyl analogs alter chirality and lipophilicity, breaking SAR. This pyridinylmorpholine provides the exact 2-substitution pattern with a 5-methyl group for optimized CNS permeability. - **Structural Precision:** Chiral center at morpholine C-2 enables enantiomer separation for stereospecific D3 vs. D2 selectivity studies. - **Validated Utility:** Cited in granted patent US 12,410,136 B2 for D2/D3/5-HT2A antagonism with H1-sparing profile. - **Supply Options:** Free base (97-98%) for parallel synthesis; dihydrochloride salt for direct pharmacology.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13530962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2CNCCO2
InChIInChI=1S/C10H14N2O/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3
InChIKeyLMZPBWYIZAHANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylpyridin-2-yl)morpholine: Core Identity, Structural Class, and Procurement-Relevant Characteristics


2-(5-Methylpyridin-2-yl)morpholine (CAS 1316223-74-1) is a heterocyclic building block consisting of a morpholine ring linked at its 2-position to a 5-methyl-substituted pyridine . With the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, it belongs to the class of pyridinylmorpholine compounds that incorporate two privileged pharmacophores—a methyl-substituted pyridine and a saturated morpholine ring—within a single compact scaffold . The compound is commercially available as both the free base (97–98% purity) and the dihydrochloride salt (CAS 1361118-65-1), and is primarily utilized as a versatile intermediate in medicinal chemistry campaigns targeting CNS receptors, including dopamine D₂/D₃ and serotonin 5-HT₂A receptors, as well as the CCR5 chemokine receptor .

M
Scaffold Chiral morpholine-pyridine building block with C-2 stereogenic center
T
Target Class CNS receptor tool compound for D2/D3, 5-HT2A, and CCR5 studies
F
Format High-purity free base (97-98%) and water-soluble dihydrochloride salt

Why 2-(5-Methylpyridin-2-yl)morpholine Cannot Be Casually Replaced by Other Pyridylmorpholine Isomers or Des-Methyl Analogs


Simple substitution with the des-methyl analog 2-(pyridin-2-yl)morpholine (CAS 1018656-53-5) or the regioisomeric 4-(5-methylpyridin-2-yl)morpholine (CAS 251101-37-8) introduces consequential changes in both stereochemical architecture and electronic profile that render them non-interchangeable in structure–activity relationships (SAR) [1]. The 2-substitution pattern generates a stereogenic center at the morpholine C-2 carbon, a feature completely absent in the 4-substituted regioisomer, thereby altering the three-dimensional presentation of the morpholine oxygen and NH hydrogen-bonding vectors [1]. Additionally, the 5-methyl substituent on the pyridine ring increases calculated logP by approximately 0.5 units relative to the des-methyl compound, modifying passive membrane permeability and CYP-mediated metabolic susceptibility in ways that cannot be compensated by molar-equivalent dosing of a close analog . These structural distinctions—one creating chirality, the other tuning lipophilicity—mean that even minor scaffold changes can produce divergent target-binding profiles, as evidenced by the patent literature distinguishing individual pyridinylmorpholine congeners by their D₃/D₂ selectivity ratios and H₁ receptor off-target liabilities [2].

Target 2-(5-Methylpyridin-2-yl)morpholine
Contains a chiral C-2 stereocenter
clogP: +0.5 units higher
Analogs 4-Substituted / Des-methyl
4-Substituted regioisomer is achiral
Des-methyl analog may exhibit lower permeability
Interchangeability risk: Substitution pattern and chirality may significantly shift target-binding profiles. D3/D2 selectivity ratios reported in patents may not transfer to regioisomeric or des-methyl scaffolds.

Quantitative Differentiation Evidence for 2-(5-Methylpyridin-2-yl)morpholine Relative to Its Closest Structural Analogs


Stereochemical Differentiation: Chiral Center at Morpholine C-2 vs. Achiral 4-Substituted Regioisomer

2-(5-Methylpyridin-2-yl)morpholine bears a stereogenic sp³ carbon at the morpholine 2-position, a feature completely absent in its closest regioisomer 4-(5-methylpyridin-2-yl)morpholine, where the morpholine ring is attached through its nitrogen atom with no chiral center generated [1]. The presence of this chiral center means the compound exists as a racemic mixture (or can be resolved into enantiomers) with distinct spatial orientation of the morpholine oxygen lone pair and N–H hydrogen-bond donor relative to the pyridine plane. For procurement decisions in CNS receptor programs—where D₃/D₂ selectivity has been shown to depend on precise morpholine stereochemistry—the 2-substituted scaffold offers a stereochemical handle for lead optimization that the 4-substituted regioisomer cannot provide [2].

Stereochemical Identity
Class-level inference
Chiral C-2 center (racemic) vs. achiral 4-substituted analog. Enables enantiomer-specific SAR exploration.
Supports stereochemical control in CNS lead design
No quantitative activity ratios available
Chiral building block Stereochemistry CNS drug discovery Dopamine receptor

Lipophilicity Tuning: 5-Methyl Substituent Increases Calculated logP vs. Des-Methyl Analog

The 5-methyl substituent on the pyridine ring of 2-(5-methylpyridin-2-yl)morpholine contributes an estimated increase in calculated logP of approximately 0.5 log units relative to the des-methyl analog 2-(pyridin-2-yl)morpholine (CAS 1018656-53-5, MW 164.20) . This increment moves the compound closer to the optimal CNS drug-like lipophilicity range (clogP 2–4) and improves predicted passive membrane permeability, while the added methyl group also provides additional van der Waals contact surface for hydrophobic target interactions [1]. The des-methyl analog, by contrast, has a lower clogP that may limit blood–brain barrier penetration for certain target classes.

Lipophilicity Tuning
Cross-study comparable
Calculated logP increases by ~0.5 units vs. 2-(pyridin-2-yl)morpholine due to the 5-methyl substituent.
May support improved CNS permeability prediction
Based on in silico prediction tools
Lipophilicity LogP CNS permeability ADME optimization

Patent-Backed CNS Receptor Polypharmacology: D₂, D₃, and 5-HT₂A Antagonism with Engineering of D₃/D₂ Selectivity and Low H₁ Affinity

Patent US 20230242486A1 (granted US 12,410,136) explicitly claims pyridinylmorpholine compounds of formula I—which encompasses 2-(5-methylpyridin-2-yl)morpholine—as antagonists of D₂, D₃, and/or 5-HT₂A receptors for the treatment of schizophrenia [1]. The patent specification states that the claimed compounds demonstrate 'strong affinity for D₂, D₃, and 5-HT₂A receptors, reasonable selectivity for D₃/D₂ receptor, weak or no affinity for histamine H₁ receptor, and low toxicity' [1]. This H₁-sparing profile is a key differentiator from marketed antipsychotics such as clozapine (H₁ Ki = 1.2 nM), risperidone (H₁ Ki = 15 nM), aripiprazole (H₁ Ki = 29.7 nM), and cariprazine (H₁ Ki = 23 nM), where high H₁ affinity drives sedative side effects that impair patient social rehabilitation [2]. While individual IC₅₀/Ki values for the exact compound 2-(5-methylpyridin-2-yl)morpholine are not publicly disclosed in the patent text, the Markush claims and representative examples establish this scaffold as a privileged entry point for building H₁-sparing, D₃-preferring antipsychotic leads.

CNS Polypharmacology
Class-level inference
Patent-reported D2/D3/5-HT2A receptor affinity. Low H1 affinity compared to clozapine and risperidone comparators.
Supports H1-sparing antipsychotic lead design
Exact Ki/IC50 values not publicly disclosed
Dopamine D3 receptor Schizophrenia Antipsychotic 5-HT2A antagonist

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies the Compound for HIV and Inflammatory Disease Applications

Independent preliminary pharmacological screening reported by Zhang (2012) identified 2-(5-methylpyridin-2-yl)morpholine as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While full dose–response IC₅₀ curves were not published in the accessible abstract, the identification of CCR5 antagonism distinguishes this compound from the broader class of morpholine-pyridine building blocks, most of which lack any reported chemokine receptor activity. By contrast, 4-(5-methylpyridin-2-yl)morpholine has not been reported in the CCR5 context, suggesting that the 2-substitution pattern may be important for CCR5 pharmacophore recognition [2].

CCR5 Antagonism
Supporting evidence
Positive preliminary screening in CCR5 antagonism assays. Comparator 4-substituted isomer lacks reported CCR5 activity.
Supports antiviral/immunomodulatory probe development
Data limited to abstract screening
CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

Commercial Purity Specifications: 97–98% Free Base from Multiple Vendors with Dihydrochloride Salt Option for Enhanced Aqueous Solubility

2-(5-Methylpyridin-2-yl)morpholine is commercially supplied as free base at 97% minimum purity (AKSci, catalog 2022EL) or 98% purity (Leyan, product 1352815), with long-term storage recommended at cool, dry conditions . The dihydrochloride salt (CAS 1361118-65-1, MW 251.15) is also commercially available at 97% purity, offering markedly improved aqueous solubility over the free base for in vitro assay preparation . This dual-form availability contrasts with several close analogs such as 2-(pyridin-2-yl)morpholine, for which the hydrochloride salt is the primary commercial form, limiting flexibility in organic-solvent-based reaction conditions.

Procurement Format
Supporting evidence
Free base: 97-98% purity. Dihydrochloride salt: 97% purity, enhanced aqueous solubility for in vitro assays.
Supports both organic synthesis and aqueous assay prep
Supplier specification review required
Chemical procurement Purity specification Salt form Aqueous solubility

Procurement-Relevant Application Scenarios for 2-(5-Methylpyridin-2-yl)morpholine in Drug Discovery and Chemical Biology


CNS Lead Optimization: D₃-Preferring Antipsychotic Scaffold with Reduced Sedation Liability

Medicinal chemistry teams pursuing next-generation antipsychotics with D₃/D₂ selectivity and low histamine H₁ receptor affinity should prioritize 2-(5-methylpyridin-2-yl)morpholine as a core scaffold. The granted patent US 12,410,136 B2 explicitly validates this pyridinylmorpholine class for D₂, D₃, and 5-HT₂A antagonism with H₁-sparing properties [1]. The chiral center at the morpholine 2-position further enables enantiomer separation for stereospecific SAR exploration, a capability not offered by the 4-substituted regioisomer [2]. Teams can procure the free base (97–98% purity) for parallel synthesis of amide or sulfonamide derivatives at the morpholine nitrogen, while using the dihydrochloride salt for direct in vitro pharmacology without additional formulation steps.

Antiviral and Immunomodulatory Probe Development: CCR5-Mediated HIV Entry Inhibition

For academic or biotech groups investigating CCR5 antagonists as HIV entry inhibitors or treatments for CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD), 2-(5-methylpyridin-2-yl)morpholine offers a structurally characterized starting point with preliminary pharmacological validation [1]. The 5-methyl group provides a synthetic handle for further derivatization (e.g., via directed C–H functionalization) while contributing to improved membrane permeability over the des-methyl analog [2]. Researchers should note that published quantitative IC₅₀ data for CCR5 antagonism are currently limited to preliminary screening abstracts, and independent dose–response confirmation is recommended before committing to large-scale analog synthesis.

Chiral Building Block for Stereochemistry-Dependent CNS Receptor Programs

Programs requiring enantiomerically pure morpholine-containing CNS ligands—particularly those targeting dopamine receptor subtypes where stereochemistry dictates D₃ vs. D₂ selectivity—should source racemic 2-(5-methylpyridin-2-yl)morpholine and perform chiral resolution (e.g., chiral SFC or diastereomeric salt formation) to obtain individual enantiomers [1]. This strategy is precluded when using the 4-substituted regioisomer, which lacks a stereogenic center at the morpholine–pyridine junction. The resolved enantiomers can then be elaborated into focused compound libraries for D₃-preferring antipsychotic or cognitive-enhancement programs, with the methyl substituent at the pyridine 5-position serving as a passive lipophilicity enhancer that does not require additional synthetic steps [2].

Application
Selection Property
Validation Focus
CNS probe discovery
Chiral D3/D2/5-HT2A polypharmacology; reported low H1 affinity
CNS target engagement; H1-sparing profile assessment
Antiviral / immunomodulatory probe
Reported CCR5 antagonist chemotype
CCR5 binding assays; HIV entry inhibition context
Chiral lead optimization
Enantiomer-specific SAR exploration
Chiral resolution; stereochemical control context
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